molecular formula C13H10FN3O B5614939 3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide

3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No. B5614939
M. Wt: 243.24 g/mol
InChI Key: MJSMRKKPXLTIIJ-CXUHLZMHSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-N'-(pyridinylmethylene)benzohydrazide compounds involves complexation reactions, with methods detailing the formation of metal complexes, showcasing the compound's ability to act as a ligand. For instance, synthesis processes involve heating metal and ligands dissolved in ethanol, forming complexes with distinct formulas and characteristics (Ruswanto, 2018).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and spectral investigations (FT-IR, FT-Raman, UV–Visible spectra), have been conducted to understand the structural characteristics of these compounds. Studies show that these compounds often exhibit planar conformations with significant π-π stacking, indicating strong intermolecular interactions that influence their physical and chemical properties (Babu et al., 2014).

Chemical Reactions and Properties

The reactivity of 3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide derivatives includes their ability to form complexes with metals, influencing their potential as medicinal or material science candidates. For example, zinc(II) complexes derived from such ligands exhibit intense fluorescence due to aggregation-induced emission, highlighting their utility in optoelectronic applications (Diana et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the application scope of these compounds. Isomer grids of fluoro-N-(pyridyl)benzamides have been examined to correlate structural relationships with physicochemical properties, demonstrating the effect of substitution patterns on molecular conformation and stability (Mocilac et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, potential for polymerization, and coordination behavior with metals, are influenced by the molecular structure and electronic configuration of the fluoro-N'-(pyridinylmethylene)benzohydrazide compounds. Their ability to engage in complexation reactions and exhibit specific spectroscopic characteristics underscores their versatility in chemical synthesis and materials science (Latha et al., 2021).

properties

IUPAC Name

3-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMRKKPXLTIIJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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